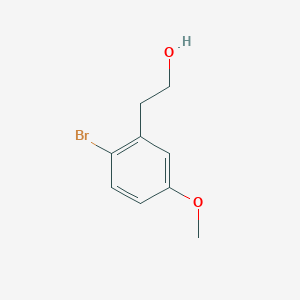

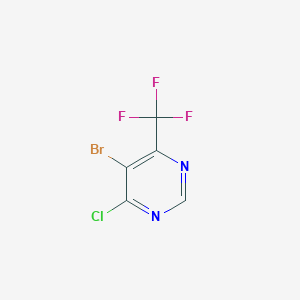

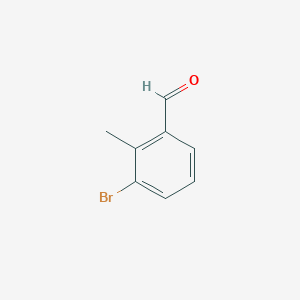

5-溴-4-氯-6-(三氟甲基)嘧啶

描述

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (BCTFP) is an important organic compound in the field of chemistry. It is widely used as a reagent in various synthetic reactions due to its unique reactivity and versatility. BCTFP has also been used in scientific research for a variety of applications, such as in the synthesis of novel compounds and in the study of biochemical and physiological effects. This article will provide an overview of BCTFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

合成和官能化

5-溴-4-氯-6-(三氟甲基)嘧啶在各种合成过程中被使用。其中一个应用是生成含金属和三氟甲基取代基的嘧啶。这些嘧啶衍生物可以有效合成,并通过与异丙基氯化镁或丁基锂反应后再与羧化反应产生羧酸 (Schlosser, Lefebvre, & Ondi, 2006)。

杂环化学中的应用

该化合物在合成各种杂环结构中发挥作用。例如,它已被用于制备8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶,然后通过各种化学反应如钯催化的Kumada交叉偶联和Buchwald–Hartwig胺化进一步多样化(Tang, Wang, Li, & Wang, 2014)。

新颖的合成途径

研究还集中在衍生各种嘧啶衍生物的新途径上。例如,从5-溴-4-氯-6-(三氟甲基)嘧啶获得的5-溴-2-氯-4-甲基-6-(1-甲基肼基)嘧啶已被用于合成嘧啶并[4,5-e][1,3,4]噻二嗪衍生物(Rahimizadeh, Nikpour, & Bakavoli, 2007)。

抗病毒和抗微生物研究中的探索

在药物化学领域,5-溴-4-氯-6-(三氟甲基)嘧啶衍生物已被探索用于潜在的抗病毒和抗微生物性能。例如,一些合成的嘧啶衍生物已被评估其对临床分离菌株的体外抗微生物活性,显示出不同和适度的活性(Prasanna Kumara, Mohana, & Mallesha, 2013)。

安全和危害

The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation with nucleophilic organic groups .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .

Result of Action

Compounds containing trifluoromethyl groups are known to exhibit various pharmacological activities .

Action Environment

The stability and reactivity of similar organoboron reagents used in suzuki–miyaura coupling can be influenced by the reaction conditions .

属性

IUPAC Name |

5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRNHGWPQJPTCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468218 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425392-76-3 | |

| Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a useful starting material for synthesizing 5-substituted pyrimidines?

A1: The research demonstrates that 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine can be effectively converted into its corresponding 5-pyrimidyllithium species. [] This is significant because 5-pyrimidyllithium species, when flanked by two electron-withdrawing groups like trifluoromethyl and a halogen (chlorine in this case), exhibit notable stability. [] This stability allows for further reactions, such as carboxylation, leading to the high-yield synthesis of valuable 5-carboxylic acid derivatives. [] This makes 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine a valuable precursor in synthesizing a variety of functionalized pyrimidines.

Q2: What is a significant side reaction to be aware of when using 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine in synthesis, and how can it be minimized?

A2: The formation of bipyrimidines is a significant side reaction when using this compound. [] This occurs due to competing reaction pathways during the lithiation step. [] While the research doesn't delve into specific minimization strategies for this particular compound, optimizing reaction conditions, such as temperature and solvent choice, could potentially enhance the desired reaction pathway and minimize bipyrimidine formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)